molecular formula C11H13NO2 B186068 N-(3-acetylphenyl)propanamide CAS No. 39569-28-3

N-(3-acetylphenyl)propanamide

Cat. No.: B186068
CAS No.: 39569-28-3
M. Wt: 191.23 g/mol
InChI Key: WPKYWZVHSQINPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)propanamide typically involves the reaction of 3-acetylbenzoic acid with propanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-acetylphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

  • N-(3-acetylphenyl)acetamide
  • N-(3-acetylphenyl)butanamide
  • N-(3-acetylphenyl)pentanamide

Comparison: N-(3-acetylphenyl)propanamide is unique due to its specific structural properties, which make it more suitable for certain applications compared to its analogs. For example, its propanamide group provides distinct reactivity and binding characteristics that are not present in the acetyl, butanamide, or pentanamide analogs .

Biological Activity

N-(3-Acetylphenyl)propanamide, also known as N-(3-acetylphenyl)prop-2-enamide, is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H13NOC_{11}H_{13}NO and a molecular weight of 189.23 g/mol. Its structure features an acetyl group attached to a phenyl ring, which is further connected to a propanamide moiety. This structural configuration is crucial for its biological activity.

Anticancer Activity

One of the most notable activities of this compound is its anticancer potential. Research has shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives of this compound possess inhibitory effects on cell proliferation in cancer models.

  • Case Study : A study evaluated the cytotoxicity of this compound analogs against HeLa and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating promising anticancer activity (IC50 values ranged from 5 to 15 μM depending on the derivative used) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A series of studies highlighted that compounds with acetophenone derivatives demonstrated significant antibacterial activity. For example, one study reported that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against Staphylococcus aureus and Escherichia coli .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cytotoxic Mechanisms : The compound interacts with cellular pathways involved in apoptosis, leading to programmed cell death in cancer cells. This interaction often involves the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial virulence, such as mono-ADP-ribosyltransferases, thereby reducing bacterial pathogenicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Acetyl GroupEnhances lipophilicity and cellular uptake
Phenolic RingCritical for interaction with biological targets
Propanamide MoietyInfluences binding affinity and selectivity

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate detailed pathways involved in its anticancer and antimicrobial activities.
  • Formulation Development : To enhance bioavailability and target delivery mechanisms.

Properties

IUPAC Name

N-(3-acetylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-5-9(7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYWZVHSQINPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358587
Record name N-(3-acetylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39569-28-3
Record name N-(3-acetylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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